molecular formula C19H18N2O2S B6497532 2-(benzylsulfanyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide CAS No. 953224-44-7

2-(benzylsulfanyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide

Cat. No.: B6497532
CAS No.: 953224-44-7
M. Wt: 338.4 g/mol
InChI Key: DROULNAABMNWME-UHFFFAOYSA-N
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Description

The compound 2-(benzylsulfanyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a sulfanyl-acetamide derivative featuring a benzylsulfanyl moiety and a 5-phenyl-1,2-oxazol-3-ylmethyl group. While direct data on its synthesis or biological activity are absent in the provided evidence, its structural analogs and related compounds in the acetamide class are well-documented. These analogs frequently exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory properties, often attributed to the interplay of sulfonamide/sulfanyl groups and heterocyclic aromatic systems like oxazole .

Properties

IUPAC Name

2-benzylsulfanyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(14-24-13-15-7-3-1-4-8-15)20-12-17-11-18(23-21-17)16-9-5-2-6-10-16/h1-11H,12-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROULNAABMNWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Key Substituents Molecular Weight Reported Activity CAS/Reference
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Chloroacetamide, 5-methyloxazole, sulfamoyl 354.8 Antimicrobial (inferred from class) 901397-84-0
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide 5-Methyloxazole, methylsulfonamido 355.4 Not specified (sulfonamide scaffold) 156324-47-9
2-({5-[4-(Methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Methylsulfanylbenzyl, phenyl-triazole, sulfanyl ~450 (estimated) Crystallographic characterization N/A
2-[1-(5,6-Dichloropyridin-3-yl)-N-ethylformamido]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Dichloropyridine, ethylformamido, benzodioxin 410.26 Not specified (building block) 854033-61-7

Key Observations:

Sulfanyl vs. Sulfonamide Groups: The benzylsulfanyl group in the target compound replaces the sulfonamide moiety seen in analogs like 901397-84-0 .

Oxazole vs. Triazole Heterocycles :

  • The 5-phenyl-1,2-oxazole core in the target compound contrasts with triazole-containing analogs (e.g., N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ). Oxazoles are less basic than triazoles, which could influence pharmacokinetic properties like metabolic stability.

Substituent Effects on Bioactivity: Chloroacetamide derivatives (e.g., 901397-84-0) are common intermediates for antimicrobial agents due to their electrophilic reactivity .

Structural Similarity Scores :

  • lists compounds with similarity scores up to 0.94 (e.g., 901397-84-0 ), indicating close structural alignment with the target compound except for the sulfamoyl/chloro groups . These differences likely modulate target binding and solubility.

Research Findings and Implications

  • Antimicrobial Potential: Sulfonamide and acetamide derivatives in the evidence are frequently designed for antimicrobial applications . The target compound’s benzylsulfanyl group may broaden its spectrum against resistant strains by enhancing membrane penetration.
  • Synthetic Challenges : Analogous compounds (e.g., 854033-61-7 ) are synthesized via chloroacetylation or sulfonylation, suggesting feasible routes for the target compound’s preparation.
  • Crystallographic Data : Structures like N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide highlight the importance of sulfur-aromatic interactions in stabilizing molecular conformations.

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